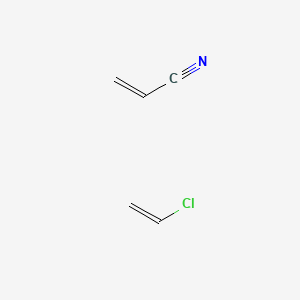
chloroethene;prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
chloroethene;prop-2-enenitrile is typically synthesized through emulsion copolymerization. This process involves the polymerization of vinyl chloride and acrylonitrile in an aqueous medium with the aid of surfactants and initiators. The reaction conditions, such as temperature, pressure, and the concentration of monomers, are carefully controlled to achieve the desired copolymer composition .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale emulsion polymerization reactors. The monomers are fed into the reactor along with water, surfactants, and initiators. The reaction is carried out under controlled conditions to ensure consistent quality and yield of the copolymer. The resulting copolymer is then separated, purified, and dried for further use .
Analyse Des Réactions Chimiques
Types of Reactions
chloroethene;prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The copolymer can be oxidized under specific conditions to introduce functional groups or modify its properties.
Reduction: Reduction reactions can be used to alter the chemical structure of the copolymer, affecting its physical and chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce hydroxyl or carboxyl groups, while substitution reactions can result in the incorporation of different functional groups, enhancing the copolymer’s versatility .
Applications De Recherche Scientifique
Scientific Research Applications
Chloroethene; prop-2-enenitrile has several notable applications across diverse fields:
1. Chemistry:
- Precursor for Advanced Materials: It serves as a precursor in synthesizing various advanced materials and nanocomposites. Its unique properties allow for the development of materials with tailored characteristics for specific applications.
2. Biology:
- Biomaterials Development: The copolymer is utilized in creating biomaterials that can interact with biological systems, making it suitable for medical applications.
3. Medicine:
- Medical Devices: Research is underway to explore its potential in medical devices and tissue engineering due to its biocompatibility and mechanical properties.
4. Industry:
- High-Performance Plastics: It is widely used in producing high-performance plastics, coatings, and adhesives, thanks to its durability and resistance to environmental factors.
Chemical Reactions
Chloroethene; prop-2-enenitrile undergoes various chemical reactions that enhance its versatility:
- Oxidation: Introduces functional groups to modify properties.
- Reduction: Alters the chemical structure to affect physical characteristics.
- Substitution: Replaces functional groups for customization.
Properties Comparison
The following table summarizes key properties of chloroethene; prop-2-enenitrile compared to similar compounds:
| Property | Chloroethene; Prop-2-enenitrile | Polyvinyl Chloride (PVC) | Polyacrylonitrile (PAN) |
|---|---|---|---|
| Thermal Stability | High | Moderate | High |
| Mechanical Strength | Excellent | Good | Excellent |
| Chemical Resistance | Superior | Moderate | Good |
| Application Versatility | Broad | Limited | Broad |
Case Studies
Case Study 1: Biomedical Applications
Research has demonstrated that chloroethene; prop-2-enenitrile can be used to create drug delivery systems that encapsulate therapeutic agents. The copolymer's ability to control the release of drugs makes it a candidate for advanced medical therapies.
Case Study 2: Industrial Use in Coatings
In industrial applications, this copolymer has been utilized in coatings that require high durability and resistance to environmental degradation. Studies have shown that coatings made from this material exhibit superior performance compared to traditional options .
Mécanisme D'action
The mechanism of action of chloroethene;prop-2-enenitrile involves its interaction with various molecular targets and pathways. The copolymer’s unique structure allows it to interact with different biological and chemical systems, leading to its diverse applications. For example, in drug delivery systems, the copolymer can encapsulate therapeutic agents and release them in a controlled manner .
Comparaison Avec Des Composés Similaires
Similar Compounds
Polyvinyl Chloride (PVC): A homopolymer of vinyl chloride, widely used in construction and packaging.
Polyacrylonitrile (PAN): A homopolymer of acrylonitrile, used in the production of carbon fibers and textiles.
Vinylidene Chloride-Acrylonitrile Copolymer: Similar to chloroethene;prop-2-enenitrile but with vinylidene chloride instead of vinyl chloride.
Uniqueness
This compound stands out due to its unique combination of properties from both vinyl chloride and acrylonitrile. This copolymer offers enhanced thermal stability, mechanical strength, and chemical resistance compared to its homopolymer counterparts, making it suitable for specialized applications .
Propriétés
Numéro CAS |
9003-00-3 |
|---|---|
Formule moléculaire |
C5H6ClN |
Poids moléculaire |
115.56 g/mol |
Nom IUPAC |
chloroethene;prop-2-enenitrile |
InChI |
InChI=1S/C3H3N.C2H3Cl/c1-2-3-4;1-2-3/h2H,1H2;2H,1H2 |
Clé InChI |
GRFFKYTUNTWAGG-UHFFFAOYSA-N |
SMILES |
C=CC#N.C=CCl |
SMILES canonique |
C=CC#N.C=CCl |
Synonymes |
acrylonitrile vinyl chloride copolymer Modacryl Modacryle |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















